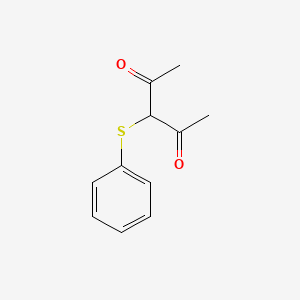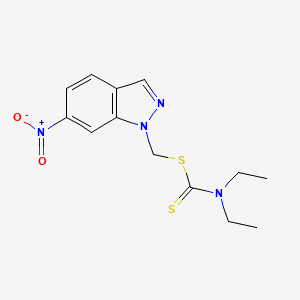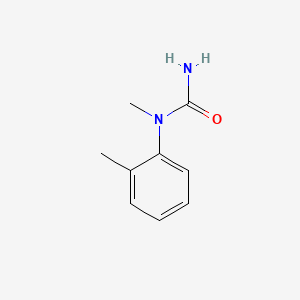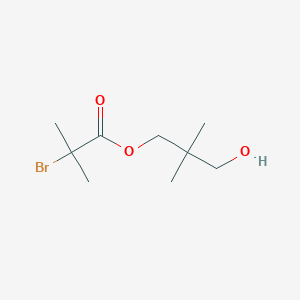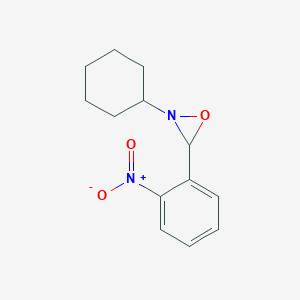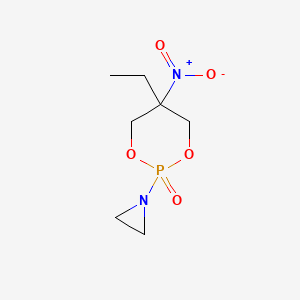
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a chemical compound known for its unique structure and properties It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and a dioxaphosphinan group, which includes phosphorus and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine typically involves the reaction of aziridine with a phosphorus-containing reagent. One common method involves the reaction of aziridine with 5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment to handle the reactive intermediates and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized aziridine compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can participate in redox reactions, affecting cellular processes. The dioxaphosphinan group can interact with enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine: Similar structure with an additional methyl group.
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the aziridine ring and the dioxaphosphinan group allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
20934-09-2 |
|---|---|
Molekularformel |
C7H13N2O5P |
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-5-ethyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H13N2O5P/c1-2-7(9(10)11)5-13-15(12,14-6-7)8-3-4-8/h2-6H2,1H3 |
InChI-Schlüssel |
NYUKAUJMJZJATL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COP(=O)(OC1)N2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


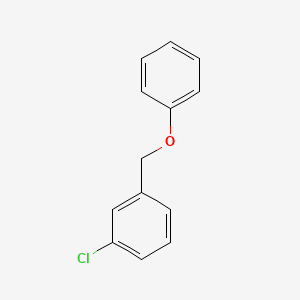
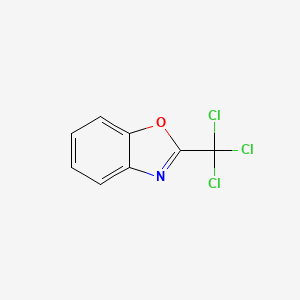

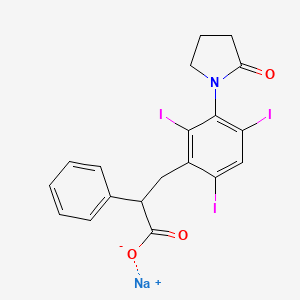
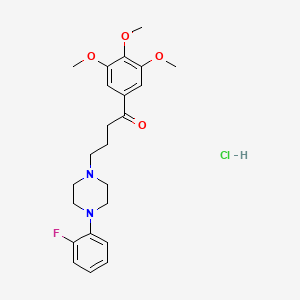
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
